molecular formula C14H23NO4 B2931538 5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid CAS No. 2138124-99-7

5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid

Cat. No. B2931538
CAS RN: 2138124-99-7
M. Wt: 269.341
InChI Key: WXLJOBDBLUZYQX-UHFFFAOYSA-N
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Description

5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid, commonly known as Boc-ASN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. Boc-ASN is a spirocyclic compound that contains a non-planar structure, making it an interesting molecule for exploring new chemical reactions and properties.

Scientific Research Applications

Protective Group Chemistry

5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid is utilized in the development of new reagents for the introduction of Boc protecting groups to amines. Boc-OASUD, a derivative of this compound, reacts with amino acids and their esters at room temperature in the presence of a base to yield N-Boc-amino acids and their esters with high purity and good yields. This process offers an advantage over traditional methods by being solid, more stable, and not requiring racemization, making it a valuable alternative for peptide synthesis and modification of amino acids (Rao et al., 2017).

Conformational Analysis and Peptide Mimetics

Research on spirolactams, which are conformationally restricted pseudopeptides, involves the synthesis of derivatives related to 5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid. These compounds serve as constrained surrogates for Pro-Leu and Gly-Leu dipeptides in peptide synthesis. Conformational analyses of these derivatives have demonstrated their potential as mimetics for gamma-turns or distorted type II beta-turns in peptides, offering insights into peptide structure and function (Fernandez et al., 2002).

Supramolecular Chemistry

Studies on cyclohexane-5-spirohydantoin derivatives, which include compounds structurally related to 5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid, explore the relationship between molecular structure and crystal structure. The research highlights how substituents on the cyclohexane ring influence supramolecular arrangements, contributing to the understanding of molecular interactions and crystal engineering (Graus et al., 2010).

Organic Synthesis and Chemical Reactivity

The chemical reactivity of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, a compound closely related to 5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid, has been explored in reactions with N,N-dimethylformamide dimethyl acetal. This research provides insights into the synthesis of spirocyclic compounds with potential biological activity, contributing to the development of new synthetic methodologies and understanding of reaction mechanisms (Moskalenko & Boev, 2012).

Safety and Hazards

The safety information available indicates that the compound has the following hazard statements: H302, H315, H319, H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-5-10(11(16)17)9-14(15)6-4-7-14/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLJOBDBLUZYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid

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